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Compound of Interest

Compound Name: Itraconazole, (S)-(-)-

Cat. No.: B13580542 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cytotoxic effects of itraconazole enantiomers on cancer cell lines.

Leveraging available experimental data, we delve into the differential anti-cancer activity of

these stereoisomers, offering insights into their potential as targeted therapeutic agents.

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent anti-

cancer properties. Its mechanisms of action are multifaceted, primarily involving the inhibition of

angiogenesis and the Hedgehog signaling pathway. Itraconazole is a chiral molecule with three

stereocenters, resulting in eight possible stereoisomers. Emerging research indicates that the

therapeutic efficacy and toxicological profiles of these stereoisomers can vary significantly. This

guide synthesizes the current understanding of the enantioselective cytotoxicity of itraconazole,

presenting key data and experimental methodologies to inform future research and drug

development efforts.

Comparative Cytotoxicity of Itraconazole
Stereoisomers
Direct comparative studies on the cytotoxicity of itraconazole enantiomers across a wide range

of cancer cell lines are limited. However, extensive research on Human Umbilical Vein

Endothelial Cells (HUVECs) provides a robust proxy for the anti-angiogenic activity of these

compounds, a critical component of their anti-cancer effects.
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Anti-proliferative Activity on Endothelial Cells (HUVECs)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the

eight stereoisomers of itraconazole on HUVEC proliferation. This data is crucial for

understanding the differential anti-angiogenic potential of each enantiomer.

Stereoisomer Configuration IC50 (nM) on HUVECs[1]

(+)-Itraconazole Enantiomers

1a (+)-(2R,4S,2'R) 100

1b (+)-(2R,4S,2'S) 110

1e (+)-(2R,4R,2'R) 260

1f (+)-(2R,4R,2'S) 410

(-)-Itraconazole Enantiomers

1c (-)-(2S,4R,2'S) 98

1d (-)-(2S,4R,2'R) 130

1g (-)-(2S,4S,2'S) 280

1h (-)-(2S,4S,2'R) 350

Racemic Itraconazole Mixture of 1a, 1b, 1c, 1d 160[1]

Key Observation: The cis-diastereomers (1a, 1b, 1c, 1d) consistently demonstrate higher

potency in inhibiting HUVEC proliferation compared to their corresponding trans-diastereomers

(1e, 1f, 1g, 1h)[1]. Notably, the (-)-(2S,4R,2'S) stereoisomer (1c) exhibits the most potent anti-

angiogenic activity[1].

Cytotoxicity of Racemic Itraconazole on Cancer Cell
Lines
While direct enantiomer comparisons are scarce, a significant body of research has established

the cytotoxic effects of racemic itraconazole on various cancer cell lines. The following table

provides a summary of these findings.
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Cancer Type Cell Line IC50 (µM) Reference

Glioblastoma U87 ~5 [2]

C6 ~5 [2]

Breast Cancer MCF-7 ~5 [3]

SKBR-3 ~5 [3]

Non-Small Cell Lung

Cancer
H460 ~2.5 [4]

A549 >10 [4]

Pancreatic Cancer Panc-1 ~2.5 [5]

Medulloblastoma Daoy <1 [6]

Experimental Protocols
HUVEC Proliferation Assay
The anti-proliferative activity of itraconazole stereoisomers on HUVECs is a key indicator of

their anti-angiogenic potential. A common method is the tritiated thymidine ([³H]-thymidine)

incorporation assay.

Methodology:

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well

plates at a density of 5,000 cells per well in endothelial growth medium (EGM-2).

Drug Treatment: After 24 hours of incubation, the medium is replaced with fresh medium

containing various concentrations of the itraconazole stereoisomers or vehicle control (e.g.,

DMSO).

[³H]-Thymidine Incorporation: Following a 48-hour incubation with the compounds, [³H]-

thymidine (1 µCi/well) is added to each well.

Incubation and Harvesting: The plates are incubated for another 24 hours to allow for the

incorporation of [³H]-thymidine into the DNA of proliferating cells. Subsequently, the cells are
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harvested onto glass fiber filters.

Scintillation Counting: The amount of incorporated [³H]-thymidine is quantified using a liquid

scintillation counter. The results are expressed as a percentage of the vehicle-treated

control.

IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition

against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.
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Experimental Workflow: HUVEC Proliferation Assay

Seed HUVECs in 96-well plates

Incubate for 24 hours

Treat with Itraconazole Stereoisomers

Incubate for 48 hours

Add [³H]-thymidine

Incubate for 24 hours

Harvest cells

Quantify with Scintillation Counter

Calculate IC50 values
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HUVEC Proliferation Assay Workflow
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MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of itraconazole

enantiomers or racemic itraconazole for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g.,

0.5 mg/mL in serum-free medium) is added to each well.

Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT

to formazan crystals by metabolically active cells.

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and

IC50 values are determined from dose-response curves.

Signaling Pathways Targeted by Itraconazole
Itraconazole exerts its anti-cancer effects by modulating key signaling pathways involved in cell

proliferation, survival, and angiogenesis.

Hedgehog Signaling Pathway
The Hedgehog (Hh) pathway is crucial for embryonic development and is aberrantly activated

in several cancers. Itraconazole inhibits the Hh pathway by binding to and antagonizing the

Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the
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activation of Gli transcription factors, which regulate the expression of genes involved in cell

proliferation and survival.

Hedgehog Signaling Pathway Inhibition by Itraconazole
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Itraconazole Inhibits the Hedgehog Pathway

Angiogenesis Signaling
Itraconazole potently inhibits angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis. One of its primary targets in this process is the

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Itraconazole has been shown to

impair VEGFR2 trafficking and glycosylation, leading to reduced receptor signaling and

subsequent inhibition of endothelial cell proliferation and migration.
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Inhibition of Angiogenesis Signaling by Itraconazole
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Itraconazole's Anti-Angiogenic Mechanism
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The available evidence strongly suggests that the anti-cancer activity of itraconazole is

stereoselective. The cis-diastereomers, particularly (-)-(2S,4R,2'S)-itraconazole, exhibit the

most potent anti-angiogenic effects, as demonstrated by their low nanomolar IC50 values

against HUVEC proliferation. While direct comparative cytotoxicity data on cancer cell lines is

still emerging, the profound differences observed in endothelial cell inhibition highlight the

importance of considering stereochemistry in the development of itraconazole as an anti-

cancer agent. Further research focusing on the enantioselective cytotoxicity and mechanism of

action of itraconazole on a broader range of cancer cell lines is warranted to fully elucidate the

therapeutic potential of individual stereoisomers. This guide serves as a foundational resource

for researchers aiming to build upon the current understanding and unlock the full potential of

itraconazole enantiomers in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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